2-Pyrrolidinone, 5-methyl-, (5S)-

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

(5S)-5-Methyl-2-pyrrolidinone, designated by CAS 1558-60-7, is a chiral five-membered lactam within the substituted pyrrolidinone family. This compound is distinguished by its (S)-stereocenter at the 5-position, with a molecular formula of C5H9NO and a molecular weight of 99.13 g/mol.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 1558-60-7
Cat. No. B1609564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrrolidinone, 5-methyl-, (5S)-
CAS1558-60-7
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESCC1CCC(=O)N1
InChIInChI=1S/C5H9NO/c1-4-2-3-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1
InChIKeyYVIVRJLWYJGJTJ-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5S)-5-Methyl-2-pyrrolidinone (CAS 1558-60-7): A Chiral Lactam for Asymmetric Synthesis and Pharmaceutical Research


(5S)-5-Methyl-2-pyrrolidinone, designated by CAS 1558-60-7, is a chiral five-membered lactam within the substituted pyrrolidinone family . This compound is distinguished by its (S)-stereocenter at the 5-position, with a molecular formula of C5H9NO and a molecular weight of 99.13 g/mol [1]. Its predicted physicochemical properties include a boiling point of 240.5±9.0 °C and a density of 0.979±0.06 g/cm³ . It is primarily utilized as a chiral building block for the stereoselective synthesis of pharmaceuticals, agrochemicals, and complex natural products [2].

Why Substituting (5S)-5-Methyl-2-pyrrolidinone with Its (5R)-Enantiomer or Racemate Can Compromise Stereochemical Integrity


Direct substitution of (5S)-5-methyl-2-pyrrolidinone with its (5R)-enantiomer (CAS 21395-93-7) or the racemic mixture (CAS 108-27-0) is not chemically equivalent and often leads to significant loss of stereochemical control or biological activity . The (S)- and (R)- enantiomers, while sharing identical physical properties like boiling point (240.5±9.0 °C) and pKa (16.68±0.40), are distinct in their spatial arrangement, which dictates their interaction with chiral environments, such as enzyme active sites or asymmetric catalysts . Therefore, using an incorrect enantiomer in stereospecific synthesis or biological assays will not yield the intended diastereomeric outcome or pharmacological profile [1]. The following quantitative evidence clarifies the specific contexts where this differentiation is critical.

Quantitative Differentiation of (5S)-5-Methyl-2-pyrrolidinone Against Key Comparators


Stereochemical Purity and Synthetic Fidelity: (5S) vs. (5R) Enantiomer

The (5S)-5-methyl-2-pyrrolidinone (CAS 1558-60-7) is the enantiomer of (5R)-5-methyl-2-pyrrolidinone (CAS 21395-93-7) . While their predicted physicochemical properties are identical (Boiling Point: 240.5±9.0 °C; Density: 0.979±0.06 g/cm³; pKa: 16.68±0.40), their opposite optical rotation and distinct interactions with chiral selectors in HPLC or chiral shift reagents in NMR are critical for confirming enantiomeric purity . For example, when used as a chiral auxiliary or building block, the (S)-enantiomer will yield diastereomers with different physical and biological properties compared to those derived from the (R)-enantiomer, affecting both synthetic yield and product purity.

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Impact on Biological Activity: 5-Methyl-2-pyrrolidinone Derivatives as Muscarinic Agonists

A study on 5-methyl-2-pyrrolidone analogues of oxotremorine demonstrates that the 5-methyl substitution on the pyrrolidinone ring significantly modulates muscarinic receptor activity [1]. The 5-methyl-2-pyrrolidones were found to be 10- to 20-fold less potent as muscarinic agonists on the guinea pig urinary bladder compared to the ileum, and they also elicited lower relative maximal responses on the bladder [1]. For instance, the trimethylammonium (9) and azetidino (10) analogues were equipotent (EC50 = 0.2 µM) with a selective muscarinic stimulant (BM 5) as agonists on the ileum, but on the bladder, they were weak partial agonists [1]. This demonstrates the class-specific impact of the 5-methyl-2-pyrrolidinone core on biological selectivity.

Muscarinic Receptor Pharmacology Structure-Activity Relationship

Potency in p300 Bromodomain Inhibition: (R)- vs. (S)-Derived Inhibitors

In the development of p300 bromodomain inhibitors for cancer therapy, a derivative of (R)-5-methylpyrrolidin-2-one (compound B4) demonstrated significant anti-tumor activity [1]. This compound showed comparable inhibitory activity against p300 (IC50 = 0.060 µM) to the lead compound A1 (IC50 = 0.064 µM) but exhibited more potent proliferation inhibitory activities on various tumor cells [1]. Critically, B4 displayed high cell permeability and overcame the high efflux rate of A1, a defect that likely explains its improved cellular efficacy [1].

Epigenetics Cancer Therapeutics Bromodomain Inhibitors

High-Yield Catalytic Synthesis: NiB-x Catalyst for 5-Methyl-2-pyrrolidinone

A recent study reports a highly efficient method for synthesizing 5-methyl-2-pyrrolidinone, the racemic parent of the target compound [1]. Using a novel nickel-boron (NiB-x) catalyst under ammonia conditions at 120 °C and 1.5 MPa H2, a 95.1% yield of 5-methyl-2-pyrrolidinone was achieved in a 100 mL scale reaction [1]. This catalyst overcomes the typical activity-stability trade-off in ammonia-rich catalysis, offering a scalable and sustainable route to this key intermediate [1].

Catalysis Green Chemistry Process Chemistry

Optimal Research and Industrial Use Cases for (5S)-5-Methyl-2-pyrrolidinone


Asymmetric Synthesis of Pharmaceutical Intermediates and APIs

Due to its defined (S)-stereochemistry, (5S)-5-methyl-2-pyrrolidinone is an essential chiral building block for constructing enantiomerically pure active pharmaceutical ingredients (APIs) and their intermediates [1]. As demonstrated by its use in synthesizing optically active 2-pyrrolidinones from S-pyroglutamic acid, the (S)-center can be leveraged to introduce chirality into more complex molecules with high fidelity [1]. Researchers developing novel chiral drugs, particularly those targeting CNS disorders or cancer (as shown with p300 inhibitors), should procure this specific enantiomer to ensure the desired stereochemical outcome and biological activity [2].

Development of Selective Muscarinic Receptor Modulators

The 5-methyl-2-pyrrolidinone core, as shown in studies of oxotremorine analogues, can confer tissue-selective pharmacology at muscarinic receptors [1]. Medicinal chemists can use (5S)-5-methyl-2-pyrrolidinone to synthesize and explore novel muscarinic agonists or antagonists with potentially reduced side-effect profiles. The differential activity observed between the ileum and urinary bladder (10- to 20-fold difference in potency) provides a clear rationale for using this scaffold in the design of subtype-selective compounds for indications like overactive bladder or Alzheimer's disease [1].

Synthesis of Epigenetic Probes and p300 Bromodomain Inhibitors

The high potency and improved cellular permeability of (R)-5-methylpyrrolidin-2-one derivatives as p300 bromodomain inhibitors highlight the value of this chiral scaffold in epigenetic drug discovery [1]. While the specific study used the (R)-enantiomer, it validates the entire 5-methylpyrrolidin-2-one class. Researchers aiming to develop new p300/CBP inhibitors for cancer therapy should consider (5S)-5-methyl-2-pyrrolidinone as a key starting material for exploring structure-activity relationships, given its potential to yield compounds with favorable drug-like properties and overcome efflux mechanisms [1].

Chiral Auxiliary in Asymmetric Catalysis and Methodology Development

Beyond its direct incorporation into target molecules, (5S)-5-methyl-2-pyrrolidinone can serve as a chiral auxiliary or ligand precursor in asymmetric catalysis [1]. Its rigid, cyclic structure and predictable stereochemistry allow it to effectively control the stereochemical course of reactions, enabling the synthesis of other chiral molecules with high enantiomeric excess. This is particularly valuable in academic and industrial process chemistry settings where access to diverse chiral building blocks is essential for exploring new chemical space and optimizing synthetic routes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Pyrrolidinone, 5-methyl-, (5S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.